4-氯丁基锌溴

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Chlorobutylzinc bromide is not directly mentioned in the provided papers. However, the synthesis and characterization of related compounds provide insight into the chemistry of halogenated organic compounds, particularly those involving chlorine and bromine atoms. The first paper discusses the formation of various halogenated disinfection byproducts (DBPs) in chlorinated drinking water, highlighting the role of bromide concentration in the speciation of these compounds . The second paper describes the synthesis of a 4

科学研究应用

Environmental Chemistry and Disinfection Byproducts

- Formation of Halogenated Disinfection Byproducts: Research indicates that bromide ions in water sources react during chlorination processes, leading to the formation of various halogenated disinfection byproducts (DBPs). These include trihalomethanes, haloacetic acids, and new categories of aromatic halogenated DBPs. These findings are crucial for understanding the environmental impact of chlorination in water treatment and the potential health risks associated with DBPs (Pan & Zhang, 2013).

Organic Chemistry and Synthesis

- Synthesis of Heterocyclic Compounds: Brominated compounds serve as key intermediates in the synthesis of various heterocyclic compounds with potential antibacterial activities. This illustrates the role of brominated reagents, akin to 4-Chlorobutylzinc bromide, in facilitating the creation of novel pharmaceutical agents (El-Hashash et al., 2015).

Water Treatment and Disinfection

- Bromide's Role in Water Treatment: Studies have shown that bromide ions significantly influence the formation and speciation of DBPs during water disinfection processes. The presence of bromide can lead to a higher formation rate of brominated DBPs, which have different health and environmental implications compared to their chlorinated counterparts (Heeb et al., 2014).

安全和危害

属性

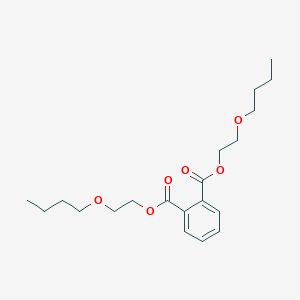

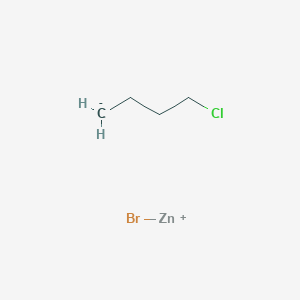

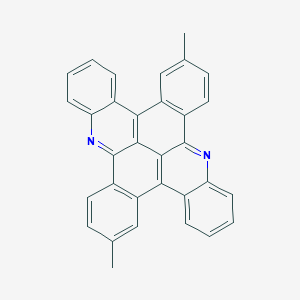

IUPAC Name |

bromozinc(1+);1-chlorobutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Cl.BrH.Zn/c1-2-3-4-5;;/h1-4H2;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIGMXAECHVVIK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCCCl.[Zn+]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrClZn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorobutylzinc bromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

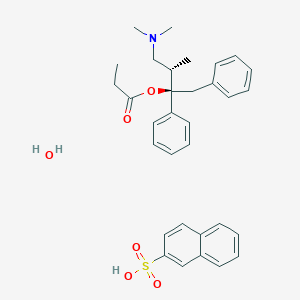

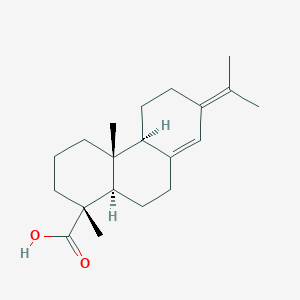

![(6Ar)-6-(3-fluoropropyl)-5,6,6a,7-tetrahydro-4h-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B129113.png)